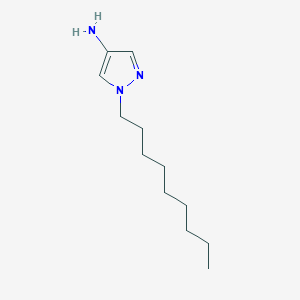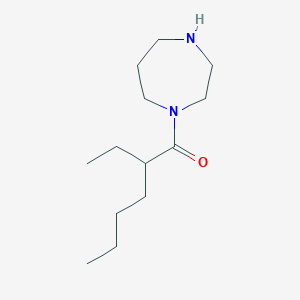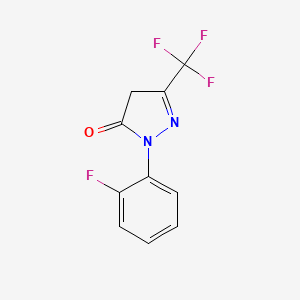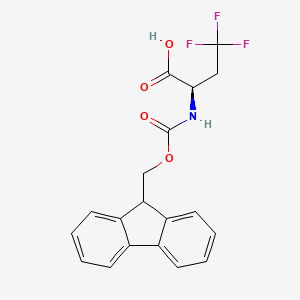
Ethyl 3-(2-methylpiperidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2. It is an ester derivative of propanoic acid and piperidine, characterized by its unique structure that includes a piperidine ring substituted with a methyl group and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate typically involves the esterification of 3-(2-methylpiperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 3-(2-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-methylpiperidin-1-yl)propanoic acid.
Reduction: 3-(2-methylpiperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-methylpiperidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
作用機序
The mechanism of action of Ethyl 3-(2-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on cellular pathways .
類似化合物との比較
Similar Compounds
Ethyl 3-(2-ethylpiperidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(2-methylpiperidin-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of an ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
ethyl 3-(2-methylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEBADGHDAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)



![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)


